molecular formula C17H16N4O3 B2926077 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1047678-64-7

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2926077
CAS No.: 1047678-64-7
M. Wt: 324.34
InChI Key: COJIKSHPJBOJJB-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a butanoic acid scaffold substituted with a 2-cyanophenyl group and a pyridin-3-ylmethyl moiety, a structural motif found in compounds investigated for targeting enzyme active sites. For instance, molecules containing pyridine and amino acid elements have been explored as potent inhibitors for enzymes like Nicotinamide N-Methyltransferase (NNMT), which is implicated in metabolic disorders and cancer . The presence of both hydrogen bond donor and acceptor groups in its structure suggests potential for protein-ligand interactions. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a potential pharmacophore in developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-cyanoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-9-13-5-1-2-6-14(13)21-16(22)8-15(17(23)24)20-11-12-4-3-7-19-10-12/h1-7,10,15,20H,8,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJIKSHPJBOJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with suitable reagents to form the cyanophenyl intermediate.

    Coupling with Pyridinylmethyl Group: The cyanophenyl intermediate is then coupled with a pyridinylmethyl group through a nucleophilic substitution reaction.

    Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the cyanophenyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in inhibiting specific enzymes or pathways in cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the production of kynurenine, a metabolite involved in immune regulation .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • The 2-cyanophenyl group in the target compound (electron-withdrawing) may enhance binding to positively charged residues in target proteins compared to the 4-methoxyphenyl analog (electron-donating) .

Aromatic Heterocycles

  • The pyridin-3-ylmethyl group in the target compound offers a basic nitrogen for pH-dependent solubility, whereas the thiophen-2-ylmethyl substituent in CAS 1031281-07-8 provides sulfur for hydrophobic or van der Waals interactions .

Pharmacological Implications

  • The fluorophenyl analog () highlights how halogenation can balance metabolic stability and target engagement, a strategy applicable to optimizing the cyanophenyl-containing compound .

Biological Activity

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with CAS number 1047678-64-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 324.33 g/mol
  • Structure : The compound features a cyanophenyl group and a pyridinylmethyl group, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Microtubule Disruption : Similar derivatives have shown the ability to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .
  • Anti-Angiogenic Effects : The compound may also exhibit anti-angiogenic properties, which prevent the formation of new blood vessels that tumors require for growth .
  • Targeting Specific Tumor Types : Some derivatives have demonstrated selectivity towards specific cancer cell lines, suggesting a potential for tailored therapeutic applications .

Anticancer Efficacy

The biological activity of this compound has been evaluated against various human tumor cell lines. The following table summarizes the efficacy observed in different studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.15Microtubule disruption
MCF7 (Breast Cancer)0.40G2/M cell cycle arrest
HT29 (Colon Cancer)0.04Antiangiogenic effects
HCT116 (Colon Cancer)0.15Induction of apoptosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on Microtubule Disruption : A study published in Cancer Research investigated a series of compounds related to our target compound and found that they significantly disrupted microtubule dynamics in A549 cells, leading to apoptosis .
  • Selectivity in Tumor Types : Another study highlighted a derivative with a similar structure that showed significant activity against HT29 cells while being inactive against others like KB-V1 and MCF7, indicating potential tumor type specificity .
  • In Vivo Studies : Research involving animal models demonstrated that the compound could reduce tumor size significantly compared to control groups, supporting its potential as an effective anticancer agent .

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